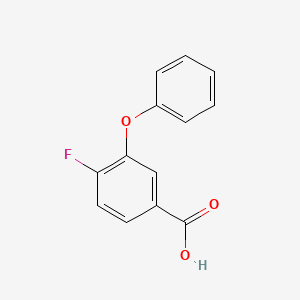

4-Fluoro-3-phenoxybenzoic acid

CAS No.: 77279-89-1

Cat. No.: VC2314560

Molecular Formula: C13H9FO3

Molecular Weight: 232.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77279-89-1 |

|---|---|

| Molecular Formula | C13H9FO3 |

| Molecular Weight | 232.21 g/mol |

| IUPAC Name | 4-fluoro-3-phenoxybenzoic acid |

| Standard InChI | InChI=1S/C13H9FO3/c14-11-7-6-9(13(15)16)8-12(11)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) |

| Standard InChI Key | VLXNXMTVRWIUJZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(=O)O)F |

| Canonical SMILES | C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(=O)O)F |

Introduction

Chemical Structure and Properties

Molecular Identity

4-Fluoro-3-phenoxybenzoic acid belongs to the class of organic compounds known as diphenyl ethers, characterized by two benzene rings connected through an oxygen atom. The compound contains a fluorine atom at the para position relative to the carboxylic acid group, with the phenoxy group at the meta position . This specific arrangement of functional groups gives the compound its unique chemical properties and reactivity profile.

Physical and Chemical Characteristics

The physical and chemical properties of 4-Fluoro-3-phenoxybenzoic acid are crucial for understanding its behavior in various environments and biological systems. These properties influence its solubility, reactivity, and potential interactions with biological macromolecules.

| Property | Value |

|---|---|

| CAS Number | 77279-89-1 |

| Molecular Formula | C₁₃H₉FO₃ |

| Molecular Weight | 232.20700 g/mol |

| Density | 1.313 g/cm³ |

| Boiling Point | 351.1°C at 760 mmHg |

| Flash Point | 166.2°C |

| LogP | 3.31620 |

| Exact Mass | 232.05400 |

| Polar Surface Area (PSA) | 46.53000 |

| Index of Refraction | 1.589 |

| pKa (strongest acidic) | 3.98604 |

These physical properties reveal that 4-Fluoro-3-phenoxybenzoic acid is a relatively stable compound with a high boiling point and moderate lipophilicity, as indicated by its LogP value of approximately 3.32 . The polar surface area of 46.53 suggests moderate capacity for hydrogen bonding, which affects its solubility in various solvents and potential for membrane permeability .

Structural Identifiers

Multiple chemical notation systems are used to represent and identify 4-Fluoro-3-phenoxybenzoic acid in scientific databases and literature, ensuring precise identification across different platforms and research contexts.

| Identifier Type | Value |

|---|---|

| IUPAC Name | 4-fluoro-3-phenoxybenzoic acid |

| SMILES | OC(=O)C1=CC(OC2=CC=CC=C2)=C(F)C=C1 |

| InChI | InChI=1S/C13H9FO3/c14-11-7-6-9(13(15)16)8-12(11)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) |

| InChI Key | VLXNXMTVRWIUJZ-UHFFFAOYSA-N |

These structural identifiers provide standardized ways to represent the compound's structure, enabling precise communication in scientific literature and facilitating database searches for research purposes .

Occurrence and Sources

Synthetic Production

The synthesis of 4-Fluoro-3-phenoxybenzoic acid typically involves multiple reaction steps starting from appropriate precursors. Several scientific publications document synthetic routes for this compound, including work by researchers such as Holla, Bhat, and Shetty (2003), as well as Nie, Perretta, and colleagues (2005) .

Industrial production methods are designed to optimize yields and purity while maintaining cost-effectiveness. The compound's synthesis often involves the use of fluorinated precursors and coupling reactions to establish the key diphenyl ether linkage. The carboxylic acid functionality is either preserved throughout the synthetic sequence or established through appropriate transformations of precursor functional groups.

Biological Activity and Significance

Relationship to Pyrethroid Pesticides

4-Fluoro-3-phenoxybenzoic acid holds significant importance in environmental and health monitoring as a specific metabolite of certain pyrethroid insecticides. Pyrethroids are synthetic compounds that mimic natural pyrethrins found in chrysanthemum flowers and are widely used as insecticides in agricultural, domestic, and public health settings due to their effectiveness against a broad spectrum of insects.

When humans are exposed to pyrethroid pesticides like cyfluthrin and flumethrin, these compounds undergo metabolic transformations in the body. 4-Fluoro-3-phenoxybenzoic acid emerges as one of the specific metabolites from this biotransformation process, making it a valuable biomarker for assessing human exposure to these particular pesticides.

Metabolism and Excretion

The metabolism of pyrethroid pesticides in humans typically involves hydrolysis of ester bonds, oxidation, and conjugation reactions. 4-Fluoro-3-phenoxybenzoic acid is formed through these metabolic processes and is primarily excreted via urine, where it can be measured to assess exposure levels.

The compound's moderate lipophilicity (LogP ~3.3) influences its absorption, distribution, and excretion kinetics in biological systems. This property affects how the compound distributes between aqueous and lipid compartments in the body, potentially impacting its toxicokinetic profile and biological half-life .

Toxicological Considerations

Research suggests that 4-Fluoro-3-phenoxybenzoic acid, like other metabolites of pyrethroid pesticides, may exhibit certain toxicological effects. These effects are primarily associated with the parent pyrethroid compounds, which are known to modulate voltage-gated sodium channels in neurons, potentially leading to neurotoxic effects at sufficient exposure levels.

The presence of 4-Fluoro-3-phenoxybenzoic acid in biological samples serves as an indicator of potential health concerns related to pyrethroid exposure. This connection has prompted increased research interest in understanding the compound's toxicological profile and its potential implications for human health risk assessment.

Analytical Methods and Detection

Biomonitoring Applications

The detection and quantification of 4-Fluoro-3-phenoxybenzoic acid in biological samples, particularly urine and blood, serve as important tools in biomonitoring studies. These studies aim to assess human exposure to pyrethroid pesticides in various populations and settings .

Biomonitoring data for this compound can help researchers and public health officials understand:

-

Exposure patterns across different populations

-

Temporal trends in pyrethroid pesticide use

-

Effectiveness of regulatory measures and safety guidelines

-

Potential associations between exposure levels and health outcomes

Analytical Techniques

Several analytical techniques are employed for the detection and quantification of 4-Fluoro-3-phenoxybenzoic acid in various matrices:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly used for sensitive and specific detection in biological samples.

-

Gas chromatography-mass spectrometry (GC-MS) may be employed after appropriate derivatization.

-

High-performance liquid chromatography (HPLC) with fluorescence or UV detection provides another analytical approach.

These methods typically require sample preparation steps such as extraction, clean-up, and sometimes derivatization to enhance sensitivity and selectivity. The development and validation of reliable analytical methods for 4-Fluoro-3-phenoxybenzoic acid detection continue to be active areas of research in environmental chemistry and toxicology.

Research and Scientific Literature

Key Publications

Scientific literature on 4-Fluoro-3-phenoxybenzoic acid spans several decades, with contributions from researchers in medicinal chemistry, toxicology, and environmental sciences. Notable publications include:

-

Work by Holla, Shivarama, Bhat, and Shetty (2003) published in "Phosphorus, Sulfur and Silicon and the Related Elements" (volume 178, issue 10, pages 2193-2199) .

-

Research by Nie, Perretta, Lu, and colleagues (2005) in the "Journal of Medicinal Chemistry" (volume 48, issue 5, pages 1596-1609) .

-

A patent by Imperial Chemical Industries PLC (US4788349 A1, 1988) that references the compound .

-

A study identified in PMID: 31557052 that reported the detection of 4-Fluoro-3-phenoxybenzoic acid in human blood samples .

These publications collectively contribute to our understanding of the compound's synthesis, properties, and biological significance.

Current Research Directions

Current research involving 4-Fluoro-3-phenoxybenzoic acid focuses on several areas:

-

Development of more sensitive and specific analytical methods for its detection in environmental and biological samples.

-

Epidemiological studies examining associations between urinary or blood levels of the compound and potential health outcomes.

-

Investigations into the toxicokinetics and toxicodynamics of the compound in various biological systems.

-

Assessment of the compound's potential as a biomarker for environmental exposure to specific pyrethroid pesticides.

-

Studies examining the compound's prevalence in various populations, particularly those with occupational exposure to pyrethroid pesticides.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume